4-(5-Bromopyridin-2-yl)piperazin-2-one
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as “4-(5-Bromopyridin-2-yl)piperazin-2-one”, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C11H14BrN3O/c1-9(16)14-4-6-15(7-5-14)11-3-2-10(12)8-13-11/h2-3,8H,4-7H2,1H3
. This indicates the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms in the molecule .
Scientific Research Applications
Receptor Occupancy and Drug Development
- 5-Hydroxytryptamine1A (5-HT1A) receptors are implicated in anxiety and depression treatment. DU 125530, a compound with structural similarities to 4-(5-Bromopyridin-2-yl)piperazin-2-one, demonstrated high occupancy of human brain 5-HT1A receptors with potential applications in treating anxiety and mood disorders (Rabiner et al., 2002).
Metabolic Pathways and Drug Disposition
- In the context of HIV-1 protease inhibitor metabolism, a compound structurally related to this compound, L-735,524, underwent complex metabolic processes, providing insight into the metabolic pathways and disposition of related compounds in humans (Balani et al., 1995).
- Venetoclax, a B-cell lymphoma-2 protein inhibitor, shared some structural features with this compound. Its metabolism in humans was extensively characterized, revealing complex biotransformation pathways, which may provide a framework for understanding the metabolism of structurally related compounds (Liu et al., 2017).
Drug-Related Toxicity and Clinical Implications
- MT-45, structurally akin to this compound, demonstrated opioid-like adverse symptoms, including unconsciousness and respiratory depression. Such findings are crucial for understanding the toxicological profiles and safety considerations of related compounds (Helander et al., 2014).
Novel Psychoactive Substance (NPS) Monitoring and Trends
- The STRIDA project, while not directly linked to this compound, monitored new psychoactive substances, including various piperazine derivatives. It highlighted the widespread use of NPS and their clinical presentations, which is relevant for understanding the broader context of drug use and its implications (Helander et al., 2014).
Safety and Hazards
properties
IUPAC Name |
4-(5-bromopyridin-2-yl)piperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O/c10-7-1-2-8(12-5-7)13-4-3-11-9(14)6-13/h1-2,5H,3-4,6H2,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWVYYWQDKWARZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.